2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol
Overview
Description
2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol is a complex organic compound that belongs to the class of phenols and chromenes. This compound is characterized by the presence of a methoxy group and an amino-methyl group attached to a chromene ring system. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Introduction of the Amino-Methyl Group: The amino-methyl group can be introduced through a nucleophilic substitution reaction using a suitable amine and a halomethyl derivative.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methoxy and amino-methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 4-hydroxycoumarin share structural similarities with 2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol.
Chromene Derivatives: Compounds like 3,4-dihydro-2H-chromen-2-one and its derivatives are structurally related to the chromene moiety of the compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxy and amino-methyl groups attached to the chromene ring system imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
2-methoxy-5-[[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-7-6-12(8-15(16)20)10-19-14-9-13-4-3-5-17(22-2)18(13)23-11-14/h3-8,14,19-20H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHCRGQFGUYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC3=C(C(=CC=C3)OC)OC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.